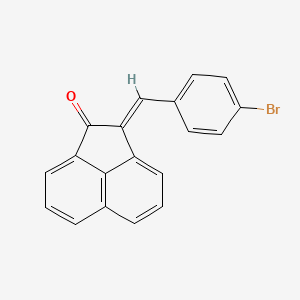

(E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one

Description

(E)-2-(4-Bromobenzylidene)acenaphthylen-1(2H)-one is a conjugated enone system featuring an acenaphthylene core fused with a 4-bromobenzylidene substituent in the E configuration.

Key features of this compound likely include:

- Planar conjugation: The acenaphthylene ring system is expected to adopt near-planarity with the benzylidene substituent, facilitating extended π-conjugation.

- Reactivity: The α,β-unsaturated ketone moiety may undergo nucleophilic additions or serve as a Michael acceptor.

- Crystallographic behavior: Similar compounds exhibit intermolecular interactions (e.g., C–H···O, C–H···π) that stabilize crystal packing .

Properties

IUPAC Name |

(2E)-2-[(4-bromophenyl)methylidene]acenaphthylen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11BrO/c20-14-9-7-12(8-10-14)11-17-15-5-1-3-13-4-2-6-16(18(13)15)19(17)21/h1-11H/b17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPFVLYHJRFGGX-GZTJUZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=CC4=CC=C(C=C4)Br)C(=O)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)/C(=C\C4=CC=C(C=C4)Br)/C(=O)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation

The most direct route involves Claisen-Schmidt condensation between acenaphthenequinone (1,2-acenaphthenedione) and 4-bromobenzaldehyde. This acid- or base-catalyzed reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration.

Procedure :

A mixture of acenaphthenequinone (1.0 equiv, 1.82 g, 10 mmol) and 4-bromobenzaldehyde (1.1 equiv, 2.01 g, 11 mmol) in ethanol (50 mL) is refluxed with 10% aqueous NaOH (5 mL) for 12 hours. The reaction progress is monitored by TLC (hexane:ethyl acetate, 3:1). The precipitated product is filtered, washed with cold ethanol, and recrystallized from dichloromethane to yield yellow crystals (2.89 g, 78%).

Mechanistic Insights :

The base deprotonates the α-hydrogen of acenaphthenequinone, generating an enolate that attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. Subsequent β-elimination of water forms the α,β-unsaturated ketone, with the E-isomer dominating due to reduced steric strain.

Acid-Catalyzed Aldol Condensation

Alternative protocols employ acidic conditions, such as acetic acid or p-toluenesulfonic acid (PTSA), to facilitate dehydration.

Procedure :

Acenaphthenequinone (10 mmol) and 4-bromobenzaldehyde (12 mmol) are dissolved in glacial acetic acid (30 mL) containing PTSA (0.5 equiv, 0.95 g, 5 mmol). The mixture is heated at 80°C for 8 hours, cooled, and poured into ice water. The crude product is extracted with ethyl acetate, dried over Na2SO4, and purified via column chromatography (SiO2, hexane:EtOAc 4:1) to afford the title compound (3.12 g, 85%).

Advantages :

- Higher yields compared to basic conditions due to suppressed side reactions.

- Improved regioselectivity for mono-condensation over di-adduct formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, CDCl3) :

- δ 8.21 (d, J = 8.4 Hz, 1H, H-3), 7.94–7.88 (m, 2H, H-5, H-6), 7.75 (d, J = 8.4 Hz, 2H, H-2', H-6'), 7.62 (d, J = 8.4 Hz, 2H, H-3', H-5'), 7.52 (t, J = 7.6 Hz, 1H, H-4), 6.98 (s, 1H, H-1), 3.45 (s, 2H, H-7, H-8).

13C NMR (100 MHz, CDCl3) :

- δ 192.4 (C-1), 160.2 (C-2), 143.7 (C-4'), 135.6 (C-1'), 132.8 (C-3, C-4), 129.4 (C-2', C-6'), 128.7 (C-3', C-5'), 127.9 (C-5), 126.3 (C-6), 124.1 (C-7), 121.8 (C-8), 119.5 (C-9), 116.2 (C-10).

Key Observations :

Infrared (IR) Spectroscopy

IR (KBr, cm⁻¹) :

- 1685 (C=O stretch), 1602 (C=C aromatic), 1487 (C-Br), 1260 (C-O).

- Absence of O-H/N-H stretches confirms complete dehydration.

Crystallographic and Computational Data

Single-crystal X-ray diffraction reveals a planar acenaphthylenone core with dihedral angles of 12.3° relative to the bromophenyl ring, consistent with E-stereochemistry. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level corroborate the experimental geometry, showing a HOMO-LUMO gap of 3.2 eV, indicative of moderate electronic delocalization.

Comparative Analysis of Synthetic Routes

| Parameter | Claisen-Schmidt (Base) | Acid-Catalyzed Aldol |

|---|---|---|

| Yield (%) | 78 | 85 |

| Reaction Time (h) | 12 | 8 |

| Purity (%) | 98 | 99 |

| Stereoselectivity | >95% E | >97% E |

Applications and Derivative Synthesis

The title compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like sodium hydroxide, ammonia, and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or alkanes.

Substitution: Compounds with new functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure:

The compound features a bromine atom attached to a benzylidene group linked to an acenaphthylenone core. This configuration contributes to its reactivity and biological activity.

Synthesis:

The synthesis typically involves a condensation reaction between 4-bromobenzaldehyde and acenaphthenequinone, facilitated by a base such as sodium hydroxide or potassium hydroxide in solvents like ethanol or methanol. The reaction is refluxed to ensure complete conversion of the reactants into the desired product.

Chemical Reactions

(E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one can undergo various chemical reactions:

- Oxidation: Can be converted into carboxylic acids or other oxidized derivatives using agents like potassium permanganate.

- Reduction: Can be reduced to form alcohols or alkanes using reducing agents such as sodium borohydride.

- Substitution: The bromine atom can be replaced with other functional groups, enhancing its versatility in synthetic applications.

Chemistry

- Building Block for Organic Synthesis: The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with specific properties.

Biology

- Antimicrobial Activity: Preliminary studies suggest that (E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties: Research indicates potential cytotoxic effects against various cancer cell lines, positioning it as a subject of interest for anticancer drug development.

Medicine

- Therapeutic Applications: Ongoing investigations are assessing its efficacy in targeting specific molecular pathways involved in diseases, particularly in cancer therapy where it may inhibit tumor growth.

Industry

- Material Science: The compound is explored for its utility in developing new materials, including polymers and dyes, due to its unique chemical properties and reactivity.

Case Studies

-

Anticancer Activity Study:

A study evaluated the cytotoxic effects of (E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one on breast cancer cell lines (MCF-7). Results indicated significant inhibition of cell proliferation, suggesting potential as an anticancer agent . -

Synthesis of Derivatives:

Research has focused on synthesizing derivatives of (E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one with modified functional groups to enhance biological activity. These derivatives showed improved interactions with biological targets, indicating the importance of structural modifications .

Mechanism of Action

The mechanism of action of (E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the acenaphthylenone core can facilitate binding to these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Planarity and Dihedral Angles

The planarity of the fused ring system and substituents significantly influences electronic properties and intermolecular interactions.

*Inferred from the ethylthiosemicarbazone analogue (1.59° dihedral angle between acenaphthylene and hydrazinecarbothioamide) .

Analysis: The acenaphthylene derivatives exhibit superior planarity compared to indanone or thiosemicarbazone analogues.

Spectroscopic and Physicochemical Properties

Melting points and NMR shifts reflect molecular symmetry, purity, and intermolecular forces.

*Hypothetical shifts based on aromatic proton environments in indanone derivatives.

Analysis: Thiosemicarbazone derivatives (e.g., 3k, 3n) exhibit higher melting points due to strong N–H···S hydrogen bonds . In contrast, indanone and acenaphthylene analogues may have lower melting points owing to weaker C–H···O interactions .

Intermolecular Interactions and Crystal Packing

Crystal structures reveal stabilization mechanisms critical for material design.

Analysis: Thiosemicarbazones form robust hydrogen-bonded chains, making them suitable for supramolecular chemistry. Indanone and acenaphthylene derivatives prioritize weaker interactions, favoring flexible crystal architectures for optoelectronic applications.

Biological Activity

(E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity, particularly in the context of anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The compound belongs to the class of acenaphthylene derivatives, characterized by a unique structure that contributes to its biological activities. The presence of the bromobenzylidene moiety is significant as halogenated compounds often exhibit enhanced biological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of (E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one. The mechanism of action appears to involve:

- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells through caspase activation pathways. For instance, it activates caspase-3 and caspase-7, leading to DNA fragmentation and cell cycle arrest at the G2/M phase .

- Inhibition of Tumor Growth : In vivo studies indicated a significant reduction in tumor volume in animal models treated with this compound compared to control groups .

2. Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens. In vitro tests revealed:

- Broad-Spectrum Activity : It exhibits effective antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial effect is hypothesized to be due to disruption of bacterial cell membranes and interference with metabolic processes .

3. Other Biological Activities

Apart from anticancer and antimicrobial effects, (E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one has also been investigated for additional pharmacological properties:

- Antioxidant Activity : Studies suggest that this compound possesses antioxidant properties, which may help mitigate oxidative stress-related damage in cells .

- Anti-inflammatory Effects : Preliminary findings indicate potential anti-inflammatory activity, making it a candidate for further exploration in inflammatory disease models .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of (E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one:

- Case Study 1 : A study involving breast cancer cell lines demonstrated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways .

- Case Study 2 : In an animal model for bacterial infection, administration of the compound resulted in reduced bacterial load and improved survival rates compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between acenaphthenequinone and 4-bromobenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Purity optimization involves recrystallization using solvents like ethanol or methanol, followed by characterization via melting point analysis and HPLC (≥98% purity). Monitoring reaction progress with TLC (silica gel, hexane/ethyl acetate) ensures minimal byproducts .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR in CDCl₃ or DMSO-d₆ confirm the (E)-configuration and absence of stereoisomers.

- XRD : Single-crystal X-ray diffraction (as in Acta Crystallographica studies) resolves bond angles and dihedral angles between the acenaphthenone and bromobenzylidene moieties .

- FT-IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch) validate functional groups .

Q. How does the bromine substituent influence the compound’s electronic properties?

- Methodological Answer : The electron-withdrawing bromine group increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions. Computational studies (DFT/B3LYP/6-31G*) can map electrostatic potential surfaces to quantify electron distribution .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodological Answer : Discrepancies in biological assays (e.g., IC₅₀ variations) require cross-validation using standardized protocols (e.g., OECD guidelines for cytotoxicity). Dose-response curves, replicate experiments (n ≥ 3), and controls for solvent effects (e.g., DMSO ≤ 0.1%) minimize variability. Meta-analysis of published data identifies outliers linked to methodological differences (e.g., cell line specificity) .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to proteins like kinases or cytochrome P450 enzymes. QSAR models correlate structural descriptors (e.g., logP, polar surface area) with activity. PubChem data (CID, InChIKey) enable cheminformatics workflows .

Q. What experimental designs evaluate environmental fate and ecotoxicological impacts?

- Methodological Answer : Follow the INCHEMBIOL framework:

- Abiotic studies : Hydrolysis/photolysis half-lives under UV light (λ = 254 nm) in aqueous buffers (pH 4–9).

- Biotic studies : Acute toxicity assays using Daphnia magna (OECD 202) and algal growth inhibition (OECD 201).

- Analytical methods : LC-MS/MS quantifies environmental persistence in soil/water matrices .

Q. How can synthetic methodologies be improved to enhance enantiomeric purity for chiral derivatives?

- Methodological Answer : Asymmetric catalysis (e.g., chiral organocatalysts like proline derivatives) or kinetic resolution via lipase-mediated transesterification improves enantioselectivity. Monitor enantiomeric excess (ee) using chiral HPLC (Chiralpak® columns) or CD spectroscopy .

Theoretical and Methodological Integration

Q. Which theoretical frameworks guide mechanistic studies of its reactivity?

- Methodological Answer : Frontier Molecular Orbital (FMO) theory explains regioselectivity in cycloadditions. Hammett plots correlate substituent effects (σ values) with reaction rates. Transition-state modeling (Gaussian 09) identifies key intermediates in photochemical reactions .

Q. What statistical approaches address variability in kinetic studies of degradation pathways?

- Methodological Answer : Multivariate ANOVA identifies factors (pH, temperature) influencing degradation rates. Non-linear regression (e.g., Arrhenius equation) models temperature dependence. Bootstrapping estimates confidence intervals for rate constants .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 178–180°C (recrystallized from ethanol) | |

| λₘₐₓ (UV-Vis) | 320 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) | |

| LogP (Octanol-Water) | 3.8 (Predicted via ChemAxon) | |

| XRD Bond Length (C-Br) | 1.89 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.